Theoretical Properties of Binary Phosphides: A Technical Guide
Theoretical Properties of Binary Phosphides: A Technical Guide
Abstract: Binary phosphides, compounds consisting of phosphorus and one other less electronegative element, exhibit a vast range of structural and electronic properties, making them compelling materials for both fundamental research and applied sciences.[1] Their diverse characteristics, from wide-bandgap semiconductors to metallic conductors, are rooted in the versatile bonding of phosphorus, which can form isolated ions, dumbbells, chains, and complex frameworks.[2][3] This guide provides an in-depth overview of the theoretical properties of binary phosphides, focusing on their structural, electronic, mechanical, and thermal characteristics as elucidated by computational methods. It summarizes key quantitative data, details common experimental and computational protocols, and illustrates the logical relationships between material synthesis, structure, and properties. This document is intended for researchers, scientists, and professionals in materials science and related fields.
Introduction to Binary Phosphides
Binary phosphides encompass a wide variety of compounds with diverse structures and properties.[1] They are known to form with most less electronegative elements.[1] The nature of the phosphorus anion can vary significantly, from isolated P³⁻ ions to complex polyphosphide networks involving P-P bonds.[2][3] This structural versatility gives rise to a broad spectrum of electronic behaviors. For instance, compounds like Gallium Phosphide (GaP) and Indium Phosphide (InP) are well-known semiconductors used in electronic and optoelectronic devices, while various transition metal phosphides are explored for their catalytic and energy storage capabilities.[1][4] Theoretical modeling, particularly using first-principles calculations, has become indispensable for predicting and understanding the properties of these materials, guiding the synthesis of novel phosphides with tailored functionalities.[5][6]
Theoretical and Computational Methodologies
The prediction and understanding of the properties of binary phosphides heavily rely on computational quantum mechanical methods.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a primary tool for calculating the electronic structure and properties of condensed matter systems.[6][7] It is an ab initio or first-principles method that uses electron density as the fundamental variable, offering a balance between accuracy and computational cost.[6][8] Various approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are employed to solve the Kohn-Sham equations.[6][8] More advanced methods like the Bagayoko, Zhao, and Williams (BZW) method, as enhanced by Ekuma and Franklin (BZW-EF), have shown excellent agreement with experimental results for properties like band gaps, which are often underestimated by standard DFT approaches.[8][9]
Ab Initio Methods
Ab initio calculations are performed from first principles, without reliance on empirical data.[8][10] Methods like the self-consistent Hartree-Fock (RHF) coupled with the large unit cell (LUC) method are used to determine the electronic structure of nanocrystals.[11] These calculations can provide insights into total energy, cohesive energy, band structure, and ionicity.[11] The choice of basis set, such as the Linear Combination of Atomic Orbitals (LCAO), is crucial for obtaining accurate results.[8][9]
Structural Properties
The structural diversity of binary phosphides is a key determinant of their physical properties. Phosphorus can form isolated anions (P³⁻), dumbbells (P₂⁴⁻), rings, one-dimensional chains, and two-dimensional layers.[2][3]
Many III-V phosphides, such as Boron Phosphide (BP), Aluminum Phosphide (AlP), and Gallium Phosphide (GaP), crystallize in the cubic zincblende structure under ambient conditions.[1][9][12] Other phosphides exhibit more complex structures. For example, Ba₃P₂ crystallizes in the anti-Th₃P₄ structure type with isolated P³⁻ anions, while SrP₂ and BaP₂ feature infinite cis-trans helical chains of phosphorus atoms.[3] This oligomerization of phosphorus is a critical factor influencing the material's electronic band structure.
| Compound | Crystal System | Space Group | Lattice Parameter(s) (Å) | Reference |
| Boron Phosphide (BP) | Cubic | F-43m (216) | a = 4.5383 | [9] |
| Gallium Phosphide (GaP) | Cubic | F-43m (216) | a = 5.45 | [6] |
| Indium Phosphide (InP) | Cubic | F-43m (216) | a = 5.8687 | [8] |
| Aluminum Phosphide (AlP) | Cubic | F-43m (216) | a = 5.4635 | [13] |
| Magnesium Phosphide (Mg₃P₂) | Cubic | Pn-3m | a = 7.38 | [14] |
| Ba₃P₂ | Cubic | I-43d (220) | a = 9.7520 | [3] |
| β-Ba₅P₄ | Orthorhombic | Cmce (64) | a = 16.521, b = 8.3422, c = 8.4216 | [3] |
| SrP₂ | Monoclinic | P2₁/c (14) | a = 6.120, b = 11.818, c = 7.441, β = 126.681° | [3] |
| BaP₂ | Monoclinic | P2₁/c (14) | a = 6.368, b = 12.133, c = 7.687, β = 126.766° | [3] |
| α-EuP₃ | Monoclinic | P2₁/c | a = 7.218, b = 7.288, c = 7.443, β = 103.58° | [2] |
| EuP₂ | Monoclinic | P2₁/c | a = 6.088, b = 5.767, c = 7.483, β = 112.01° | [2] |
Electronic Properties
The electronic properties of binary phosphides are highly tunable through composition and structure. Many alkali and alkaline-earth phosphides are charge-balanced and expected to be semiconductors.[2] III-V phosphides like BP, GaP, and AlP are well-studied semiconductors with indirect band gaps.[6][9][10][13] Theoretical calculations are crucial for accurately predicting these band gaps, as standard methods often show discrepancies with experimental values.[9] For example, the BZW-EF method has successfully calculated the band gap of BP to be 2.02 eV, in excellent agreement with the experimental value.[9] The electronic properties can also be tuned by forming nanostructures or heterostructures.[7][15][16][17]
| Compound | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Gap Type | Reference |
| Boron Phosphide (BP) | 2.02 | 2.02 ± 0.05 | Indirect | [9] |
| Gallium Phosphide (GaP) | 2.135 | ~2.26 | Indirect | [8] |
| Indium Phosphide (InP) | 1.398 | ~1.34 | Direct | [8] |
| Aluminum Phosphide (AlP) | 2.56 | 2.43 ± 0.2 | Indirect | [13] |
| 2D Gallium Phosphide (GaP) | 2.89 | N/A | Indirect | [15][16] |
| 2D Indium Phosphide (InP) | 2.59 | N/A | Indirect | [15][16] |
| Europium Diphosphide (EuP₂) | 1.12 (direct) | < 1 (indirect) | Indirect | [2] |
| Gold(III) Phosphide (Au₂P₃) | 0.16 | N/A | Indirect | [5] |
Mechanical and Thermal Properties
Binary phosphides, particularly those with strong covalent bonds like Boron Phosphide, exhibit exceptional mechanical and thermal properties.[18] BP is known for its high hardness, high thermal conductivity, and significant bulk modulus, making it suitable for applications in high-temperature electronics.[9][10][18] The mechanical properties can be influenced by defect chemistry and microstructure, as seen in the Ta-P system where varying tantalum concentration affects both hardness and compressive strength.[19]
| Compound | Property | Value | Unit | Reference |
| Boron Phosphide (BP) | Bulk Modulus | 155.7 | GPa | [9] |
| Hardness (Vickers) | 30 - 38 | GPa | [10] | |
| Young's Modulus | > 360 | GPa | [10] | |
| Shear Modulus | > 150 | GPa | [10] | |
| Thermal Conductivity | > 400 | W·m⁻¹·K⁻¹ | [10] | |
| Boron Sub-phosphide (B₁₂P₂) | Hardness (Vickers) | 35 - 37 | GPa | [10] |
Thermodynamic Properties
The thermodynamic stability of binary phosphides is crucial for their synthesis and application.[20] Properties such as the enthalpy of formation (ΔfH⁰), Gibbs free energy (ΔfG⁰), and standard entropy (S⁰) can be determined experimentally and computationally.[5] For example, differential scanning calorimetry (DSC) has been used to determine the melting temperatures of EuP₂ (1086 K) and EuP₃ (1143 K).[2] Thermodynamic databases are continuously being refined to provide accurate data for these materials.[5][20]
Methodologies and Workflows
Experimental Protocols
Solution-Phase Synthesis of Nickel Phosphide (Ni₂P) Nanoparticles [21] This method involves the thermal decomposition of a metal-phosphine complex.
-
Precursor Preparation: A mixture is prepared containing a nickel precursor (e.g., Ni(CO)₂(PPh₃)₂), oleylamine (B85491) (OAm), 1-octadecene (B91540) (ODE), and triphenylphosphine (B44618) (PPh₃).
-
Heating Ramp 1: The mixture is heated to 250 °C at a rate of approximately 10 °C/min.
-
Intermediate Formation: The mixture is held at 250 °C for 15 minutes to form amorphous Ni-P nanoparticles.
-
Heating Ramp 2: The temperature is then increased to 300 °C at a rate of ~10 °C/min.
-
Crystallization: The mixture is maintained at 300 °C for 1 hour to allow for the crystallization of Ni₂P nanoparticles.
-
Recovery and Purification: After cooling to room temperature, the nanoparticles are recovered in chloroform (B151607) (CHCl₃), precipitated with isopropanol, and separated via centrifugation. This washing process is repeated to ensure purity. The final product is redispersed in chloroform.
Synthesis of Europium Phosphides (α-EuP₃ and β-EuP₃) [2] This protocol utilizes high-temperature reactions of elemental precursors.
-
Sample Preparation: Elemental europium (Eu) and phosphorus (P) in a 1:3 stoichiometric ratio are sealed in a carbonized silica (B1680970) tube under vacuum.
-
Annealing (for α-EuP₃): The sealed tube is heated to 1173 K over 17 hours and annealed for 48 hours. Subsequent syntheses may involve annealing at 1123 K for an extended period (e.g., 217 hours) to promote the formation of the α-phase.
-
Melt-Quenching (for β-EuP₃): To obtain the β-phase, the sample is quenched from the melt at 1123 K.
-
Controlled Cooling (for α-EuP₃): Alternatively, the α-phase can be formed by controlled, slow cooling of the melt over several hours.
Computational and Logical Workflows
The theoretical investigation of binary phosphides follows a structured workflow, from defining the material to analyzing its properties. The relationship between synthesis, structure, and properties is a fundamental concept in materials science.
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